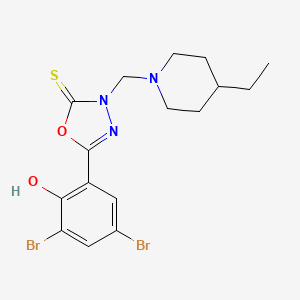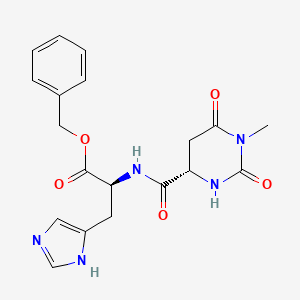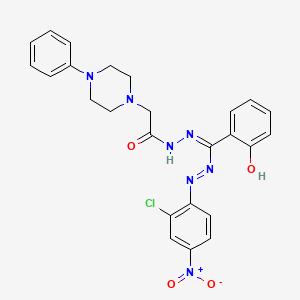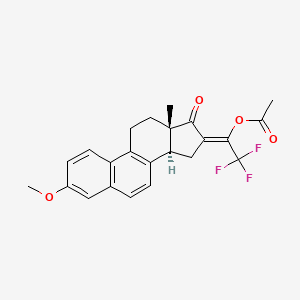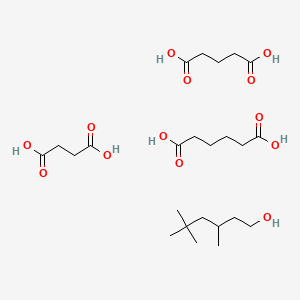
Benzenepropanol, alpha-(2-(2-(bis(1-methylethyl)amino)ethoxy)-4-chloro-3,6-dimethoxyphenyl)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, alpha-(2-(2-(bis(1-methylethyl)amino)ethoxy)-4-chloro-3,6-dimethoxyphenyl)-4-hydroxy- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, alpha-(2-(2-(bis(1-methylethyl)amino)ethoxy)-4-chloro-3,6-dimethoxyphenyl)-4-hydroxy- typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanol, alpha-(2-(2-(bis(1-methylethyl)amino)ethoxy)-4-chloro-3,6-dimethoxyphenyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium tert-butoxide are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often occur at room temperature under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenepropanol, alpha-(2-(2-(bis(1-methylethyl)amino)ethoxy)-4-chloro-3,6-dimethoxyphenyl)-4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its role as a drug candidate.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanol, alpha-(2-(2-(bis(1-methylethyl)amino)ethoxy)-4-chloro-3,6-dimethoxyphenyl)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-
Uniqueness
Benzenepropanol, alpha-(2-(2-(bis(1-methylethyl)amino)ethoxy)-4-chloro-3,6-dimethoxyphenyl)-4-hydroxy- is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
88770-80-3 |
|---|---|
Molekularformel |
C25H36ClNO5 |
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
4-[3-[4-chloro-2-[2-[di(propan-2-yl)amino]ethoxy]-3,6-dimethoxyphenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H36ClNO5/c1-16(2)27(17(3)4)13-14-32-25-23(22(30-5)15-20(26)24(25)31-6)21(29)12-9-18-7-10-19(28)11-8-18/h7-8,10-11,15-17,21,28-29H,9,12-14H2,1-6H3 |
InChI-Schlüssel |
RVJVLGGIACKZEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCOC1=C(C(=CC(=C1OC)Cl)OC)C(CCC2=CC=C(C=C2)O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


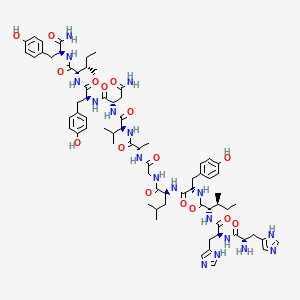
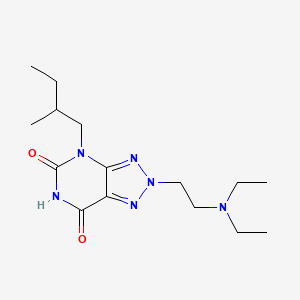
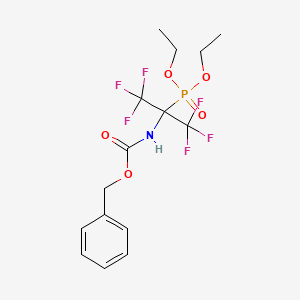


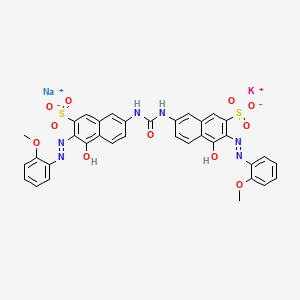
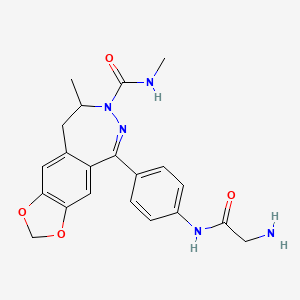
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
